(3-ethoxy-4-isopropoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxy-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C11H17BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-ethoxy-4-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions
(3-ethoxy-4-isopropoxyphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-ethoxy-4-isopropoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-ethoxy-4-isopropoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a Pd-C bond.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new Pd-C bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic acid: Contains a formyl group instead of an isopropoxy group.
Uniqueness
(3-ethoxy-4-isopropoxyphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isopropoxy groups can provide distinct steric and electronic effects compared to other boronic acids .
Properties
CAS No. |
900174-06-3 |
---|---|
Molecular Formula |
C11H17BO4 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(3-ethoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
XRMXNOYAZMUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)OCC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.